molecular formula C13H18N2O B7807284 N-(3-Methylphenyl)piperidine-4-carboxamide

N-(3-Methylphenyl)piperidine-4-carboxamide

Cat. No.: B7807284
M. Wt: 218.29 g/mol
InChI Key: UVARTTBYWMCHBJ-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 3-methylphenyl group attached to the carboxamide nitrogen. Its core structure consists of a six-membered piperidine ring with a carboxamide functional group at the 4-position. The 3-methyl substituent on the phenyl ring may influence lipophilicity and metabolic stability compared to other derivatives, positioning it as a candidate for further optimization in drug discovery.

Properties

IUPAC Name

N-(3-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-3-2-4-12(9-10)15-13(16)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVARTTBYWMCHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Piperidine Biological Activity Key Properties Reference
N-(3-Methylphenyl)piperidine-4-carboxamide 3-Methylphenyl Potential CCR5 antagonist (inferred) Moderate lipophilicity; electron-donating group
N-(4-Methoxyphenyl)piperidine-4-carboxamide 4-Methoxyphenyl Kv1.5 channel modulator Increased polarity due to methoxy group
N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide 3-Trifluoromethylphenyl Undisclosed (structural analog) Enhanced electronegativity; metabolic resistance
TAK-220 (Anti-HIV-1 candidate) 1-Acetyl-N-{3-[4-(carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl) CCR5 antagonist; HIV-1 inhibition High metabolic stability (29% bioavailability in monkeys)
N-(4-Fluorobenzoyl)piperidine-4-carboxamide (12b) 4-Fluorobenzoyl Anti-angiogenic Improved solubility; halogen-enhanced binding

Structure-Activity Relationships (SAR)

  • Halogenated Substituents (e.g., CF₃, F) : The trifluoromethyl group in increases electronegativity, favoring hydrophobic and halogen-bond interactions with target receptors . In , the 4-fluorobenzoyl derivative (12b) exhibits anti-angiogenic activity, suggesting halogen atoms can modulate target engagement .
  • Polar Functional Groups (e.g., Methoxy, Carbamoyl) : Methoxy groups () improve aqueous solubility, while carbamoyl groups () reduce lipophilicity and enhance metabolic stability .

Pharmacological and Pharmacokinetic Profiles

  • TAK-220 : Demonstrates potent CCR5 binding (IC₅₀ = 3.5 nM) and HIV-1 inhibition (EC₅₀ = 1.1 nM) due to optimized substituents balancing affinity and stability .
  • N-(4-Methoxyphenyl)piperidine-4-carboxamide : Acts as a Kv1.5 modulator, a target for atrial fibrillation treatment; the methoxy group may enhance channel interaction .

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